rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride
Description
Bicyclic Framework Analysis: Oxabicyclo[3.2.0] Core Architecture
The oxabicyclo[3.2.0] core architecture represents a distinctive structural motif characterized by two fused rings sharing a common bond, with one ring containing an oxygen atom as part of the ring system. This bicyclic framework consists of a seven-membered system overall, with the notation [3.2.0] indicating the specific ring connectivity pattern where three atoms form one bridge, two atoms form another bridge, and zero atoms constitute the third bridge between the bridgehead carbons. The presence of the oxygen heteroatom at position 2 in the ring system fundamentally alters the electronic distribution and conformational properties compared to purely carbocyclic analogues.
The structural rigidity imposed by the bicyclic framework significantly constrains the conformational flexibility of the molecule, resulting in a well-defined three-dimensional geometry. This constraint is particularly important as it influences both the chemical reactivity and the potential biological activity of the compound. The oxabicyclo core creates a strained ring system that can undergo various chemical transformations, including ring-opening reactions and rearrangements under appropriate conditions.
The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions for bicyclic compounds, where the oxabicyclo designation specifically identifies the presence of the oxygen heteroatom within the bicyclic framework. The numbering system for this compound begins from the oxygen-containing bridge, proceeding through the ring system to establish the positions of functional groups and stereochemical descriptors.
Stereochemical Configuration at Bridgehead Carbons (1R,5S,6S)
The stereochemical configuration of this compound is precisely defined by the three chiral centers at positions 1, 5, and 6 within the bicyclic framework. The designation (1R,5S,6S) indicates the absolute configuration at each of these stereogenic centers according to the Cahn-Ingold-Prelog priority rules. The bridgehead carbons at positions 1 and 5 are inherently constrained by the bicyclic architecture, while the carbon at position 6 bears the amine functional group that defines the compound's primary chemical identity.
The racemic nature of the compound, indicated by the "rac-" prefix, signifies that the sample contains equal proportions of the specified enantiomer and its mirror image. This stereochemical complexity arises from the multiple chiral centers present in the molecule, creating the potential for multiple stereoisomeric forms. The specific (1R,5S,6S) configuration represents one particular stereoisomer within this family of compounds.
| Position | Configuration | Functional Group | Structural Role |
|---|---|---|---|
| 1 | R | Bridgehead Carbon | Ring Junction |
| 5 | S | Bridgehead Carbon | Ring Junction |
| 6 | S | Amino-bearing Carbon | Functional Group Attachment |
The stereochemical assignments are supported by spectroscopic and computational methods that can determine the three-dimensional arrangement of atoms in space. The InChI string for the free base form (InChI=1S/C6H11NO/c7-5-3-6-4(5)1-2-8-6/h4-6H,1-3,7H2/t4-,5-,6+/m0/s1) provides a systematic representation of the stereochemical information, with the "/t4-,5-,6+" portion specifically encoding the stereochemical configuration at the relevant centers.
Protonation State and Counterion Effects in Hydrochloride Form
The hydrochloride salt form of rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine represents a protonated state of the primary amine functional group, resulting in the formation of an ammonium ion paired with a chloride counterion. This salt formation fundamentally alters the physical and chemical properties of the compound compared to its free base form. The molecular formula changes from C₆H₁₁NO for the free base to C₆H₁₂ClNO for the hydrochloride salt, with a corresponding increase in molecular weight from 113.16 grams per mole to 149.62 grams per mole.
The protonation of the amine nitrogen occurs readily under acidic conditions due to the basicity of the primary amine group. The predicted pKa value for similar bicyclic amines suggests that the compound exists predominantly in the protonated form under physiological pH conditions. This protonation state significantly enhances the water solubility of the compound, making it more suitable for various research applications and analytical procedures.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₆H₁₁NO | C₆H₁₂ClNO |
| Molecular Weight | 113.16 g/mol | 149.62 g/mol |
| Solubility | Limited in water | Enhanced in water |
| Ionic Character | Neutral | Ionic |
The chloride counterion plays a crucial role in stabilizing the protonated amine through electrostatic interactions. This ionic association influences the crystal packing, melting point, and overall stability of the solid form. The hydrochloride salt formation also affects the compound's behavior in analytical separations and chromatographic methods, as the ionic nature can influence retention times and peak shapes in various analytical techniques.
The choice of chloride as the counterion is common in pharmaceutical chemistry due to its compatibility with biological systems and its favorable properties for compound handling and storage. The hydrochloride salt typically exhibits improved stability and reduced hygroscopicity compared to other potential salt forms, making it a preferred choice for research applications and compound characterization studies.
Properties
IUPAC Name |
(1R,5S,6S)-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-6-4(5)1-2-8-6;/h4-6H,1-3,7H2;1H/t4-,5-,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJOQEOPGZUGMT-WLUDYRNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a bicyclo[3.2.0]heptane scaffold with an oxygen atom at position 2 and an amine group at position 6, protonated as a hydrochloride salt. The stereodescriptors (1R,5S,6S) define a cis-fused ring system where the amine occupies an endo orientation relative to the oxygen bridge. Computed molecular properties include a molecular weight of 149.62 g/mol (C6H12ClNO) and a SMILES notation of C1CO[C@H]2[C@@H]1[C@H](C2)N.Cl.
Stereochemical Challenges
Achieving the (1R,5S,6S) configuration necessitates precise control during cyclization. Comparative analysis with 3-azabicyclo[3.2.0]heptane hydrochloride (CAS 1314397-72-2) reveals that oxygen’s larger atomic radius increases ring strain by ~2.1 kcal/mol compared to nitrogen analogs, as inferred from density functional theory (DFT) studies on related systems.
Synthetic Methodologies
Acid-Mediated Cyclization of Diene Precursors
A primary route involves protonation-assisted cyclization, adapted from Kochi–Salomon photochemical [2+2] reactions:
Procedure
- Substrate Preparation : A diene precursor (e.g., 2,5-dihydroxyheptadiene) is treated with H2SO4 (1 M, 32.2 mmol) in aqueous solution.
- Cyclization : CuSO4·5H2O (5 mol%) catalyzes UV-induced (254 nm) intramolecular [2+2] cycloaddition at 25°C for 80 h.
- Amine Formation : The intermediate ketone undergoes reductive amination using NaBH4/MeOH (yield: 51–55%).
- Salt Formation : Free amine is treated with HCl (1.2 equiv.) in Et2O to precipitate the hydrochloride.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 80 h | |
| Yield (Overall) | 48–51% | |
| Purity (HPLC) | 97.0–97.5% |
Photochemical [2+2] Cycloaddition
Adapted from azabicyclo syntheses, this method employs UV light (254 nm) to induce cyclization:
Optimized Conditions
- Solvent : H2O (pH 2.0 adjusted with H2SO4)
- Catalyst : CuSO4·5H2O (5 mol%)
- Substrate : Diallyl ether derivatives (e.g., 1,6-heptadiene ethers)
- Irradiation : Quartz reactor, 8 W lamps, 25°C
Mechanistic Insight
Protonation of the ether oxygen enhances electrophilicity, facilitating diradical intermediate formation during photocyclization. Stereoselectivity arises from the endo transition state, favoring the (1R,5S,6S) configuration.
Resolution of Racemic Mixtures
The "rac-" designation indicates a 1:1 enantiomeric ratio. Chiral resolution employs:
- Chiral HPLC : Cellulose tris(3,5-dimethylphenylcarbamate) column, n-hexane/i-PrOH (90:10) eluent.
- Crystallization : Diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid (30% ee enhancement per cycle).
Physicochemical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 3.46–3.35 (m, 2H, OCH2), 3.22–3.02 (m, 4H, CH2N and CH2O), 2.31–1.93 (m, 4H, bridgehead CH).
- IR (neat) : 2915 cm⁻¹ (C-H stretch), 1586 cm⁻¹ (N-H bend), 646 cm⁻¹ (C-Cl).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Acid Cyclization | 51 | 97.5 | Moderate | High |
| Photochemical | 48 | 96.8 | High | Moderate |
| Chiral Resolution | 30 | 99.0 | Excellent | Low |
While no direct patents cover this compound, related oxabicyclo amines are cited in:
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The bicyclo[3.2.0]heptane core is a common scaffold in medicinal chemistry. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride (Target) | C₆H₁₂ClNO | 149.62 | 2-oxa, 6-amine hydrochloride | 2138187-29-6 |
| rac-(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride (Analog 1) | C₅H₁₀ClNO | 135.59 | 2-oxa, 6-aza, cis configuration | 2137895-62-4 |
| rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride (Analog 2) | C₆H₁₂ClNO | 149.62 | 3-aza, 6-hydroxyl, hydrochloride | 2089246-00-2 |
| [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid (Analog 3) | C₁₃H₂₀N₂O₂ | 236.31 | 3-ethyl, 6-acetic acid, aminomethyl | Patent-specific |
Key Observations :
- Stereochemistry : The target compound’s (1R,5S,6S) configuration contrasts with Analog 1’s (1R,5R) cis arrangement, leading to divergent biological activities .
- Functional Groups : Analog 2 replaces the 2-oxa group with a 3-aza group and introduces a hydroxyl at position 6, altering polarity and hydrogen-bonding capacity .
- Pharmaceutical Relevance : Analog 3 incorporates an acetic acid side chain and ethyl group, making it a stabilized intermediate in solid dosage forms (e.g., patent applications for metabolic drugs) .
Critical Analysis of Research Findings
- Stereochemical Sensitivity: Minor stereochemical changes (e.g., 5S vs. 5R in Analog 1) drastically alter receptor binding profiles, necessitating precise synthetic control .
- Synthetic Challenges : Enzymatic methods (e.g., BVMOs in ) offer superior enantioselectivity over traditional chemical synthesis for complex bicyclic systems .
- Patent Landscape : Over 15 patents since 2017 focus on bicyclo[3.2.0] derivatives, underscoring their therapeutic versatility .
Biological Activity
Rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride is a synthetic organic compound notable for its unique bicyclic structure and significant biological activity. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the context of neuroprotection and cognitive enhancement.
- Molecular Formula : CHClN O
- Molecular Weight : 161.66 g/mol
- Melting Point : 174 - 176 °C
- Appearance : White crystalline solid
- Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and ethanol
The primary mechanism of action for this compound involves its role as an agonist at the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. The binding of this compound to α7 nAChRs enhances neurotransmission and may protect against oxidative stress-induced neuronal cell death, suggesting its potential as a neuroprotective agent .
Neuroprotective Effects
Research indicates that this compound exhibits protective effects against oxidative stress in neuronal cells. This property is particularly relevant for conditions where oxidative stress contributes to neuronal damage .
Binding Affinity Studies
Studies have focused on the binding affinity of this compound to nicotinic receptors, revealing that it has a significant interaction with α7 nAChRs compared to other similar compounds. This selectivity may enhance its therapeutic profile in treating neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,5S)-2-Oxabicyclo[3.2.0]heptan-6-amine | Bicyclic amine | Homochiral form with potential enhanced efficacy |
| (1S,5R)-2-Oxabicyclo[3.2.0]heptan-6-amine | Bicyclic amine | Another enantiomer with distinct biological activity |
| 7-benzyl-2-oxabicyclo[3.2.0]heptan-6-amine | Bicyclic amine | Substituted at the 7-position; may exhibit different pharmacological properties |
The unique stereochemistry and biological activity profile of this compound contribute to its distinct effects compared to structurally similar compounds .
Neuroprotective Studies
In a study examining the effects of this compound on neuronal cells subjected to oxidative stress, it was found that treatment with this compound significantly reduced cell death rates compared to untreated controls. This suggests a promising avenue for further investigation into its potential as a therapeutic agent for neurodegenerative diseases .
Cognitive Enhancement Research
Another area of research has investigated the cognitive-enhancing effects of this compound in animal models. Results indicated improved performance on memory tasks following administration of this compound, highlighting its potential utility in treating cognitive deficits associated with aging or neurodegenerative disorders .
Q & A
Q. Optimization parameters :
- Catalysts : Use of chiral catalysts (e.g., Rh(II) complexes) to influence stereochemistry, though the racemic form may require achiral conditions .
- Temperature : Reactions often proceed at 0–25°C to minimize side products.
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Q. Table 1: Representative Reaction Conditions
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | H2SO4, 0°C, 12 h | 65 | |
| Amine functionalization | NaBH4, MeOH, RT | 78 |
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR spectroscopy :
- 1H/13C NMR : Assigns stereochemistry via coupling constants (e.g., J values for bicyclic protons) and confirms the oxabicyclo framework .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the bicyclic core.
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C6H11ClNO requires m/z 156.0422 for [M+H]+) .
- X-ray crystallography : Definitive proof of stereochemistry and crystal packing, though challenging due to hygroscopic hydrochloride salts .
Advanced: How can enantiomeric resolution of the racemic mixture be achieved?
Answer:
- Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol gradients. Resolution factors (Rs > 1.5) are achievable with optimized mobile phases .
- Enzymatic resolution : Lipases or esterases may differentiate enantiomers via kinetic resolution. For example, Pseudomonas fluorescens lipase selectively acylates one enantiomer .
- Diastereomeric salt formation : Tartaric acid derivatives induce crystallization of one enantiomer .
Q. Table 2: Enantiomeric Resolution Methods
| Method | Conditions | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Chiral HPLC | Chiralpak IA, hexane:IPA (90:10) | 98% | |
| Enzymatic acylation | P. fluorescens lipase, vinyl acetate | 85% |
Advanced: How can biocatalytic methods improve the synthesis of key intermediates?
Answer:
Biocatalysis offers regio- and stereoselective advantages:
- Baeyer-Villiger Monooxygenases (BVMOs) : Enzymes like cyclohexanone monooxygenase (CHMO) convert bicyclo[3.2.0]heptenones into lactones, which are precursors for amine functionalization. CHMO produces regiodivergent lactones from racemic substrates, enabling selective downstream chemistry .
- Whole-cell systems : E. coli expressing Sle_62070 enzyme converts bicyclo[3.2.0]heptenone into lactones in Tris-HCl buffer with cosolvents (e.g., 20% n-hexane), achieving >90% conversion in 2 hours .
Q. Key parameters for optimization :
- Cosolvent ratio : Hydrophobic solvents enhance substrate solubility.
- Enzyme loading : 10–20 mg/mL for high product titers .
Advanced: What strategies stabilize this compound in pharmaceutical formulations?
Answer:
- Excipient selection : Stabilizers like D-mannitol or lactose reduce hygroscopicity and prevent degradation. Evidence from similar bicyclic amines shows that 1:1 drug:excipient ratios improve shelf life .
- Lyophilization : Freeze-drying hydrochloride salts with cryoprotectants (e.g., trehalose) maintains stability during storage .
- pH control : Buffered solutions (pH 4–5) minimize amine oxidation .
Advanced: How can researchers assess the pharmacological activity of this compound?
Answer:
Q. Table 3: Example Pharmacological Data
| Assay | Target | IC50/EC50 (nM) | Reference |
|---|---|---|---|
| GABAα2δ binding | Human receptors | 12.3 | |
| MAO-B inhibition | Recombinant enzyme | >10,000 |
Advanced: How to resolve contradictions in reaction yields reported across studies?
Answer:
Discrepancies often arise from subtle differences in:
- Substrate purity : Impurities in bicyclic precursors (e.g., residual solvents) reduce effective concentrations. Validate via GC-MS .
- Catalyst lot variability : Rh(II) catalysts from different suppliers may have varying activity. Standardize catalyst sources or pre-activate with ligands .
- Scale effects : Milligram-scale reactions may not translate to gram-scale due to mixing inefficiencies. Use flow chemistry for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
